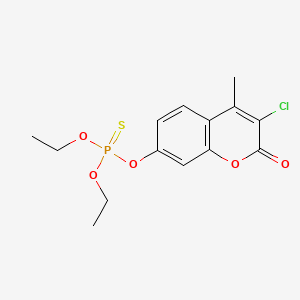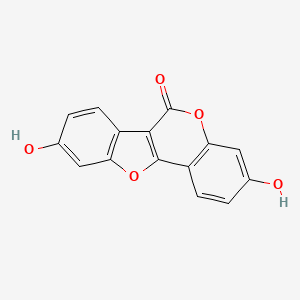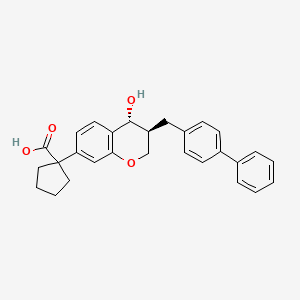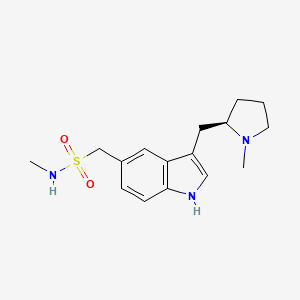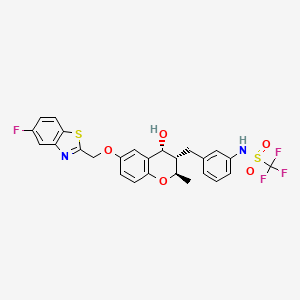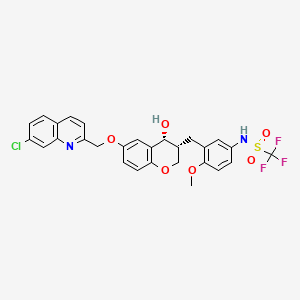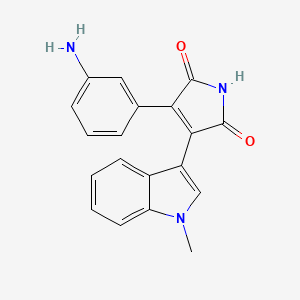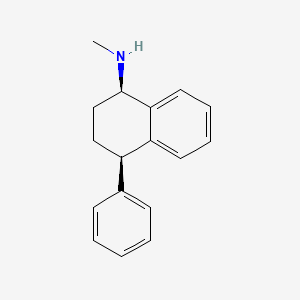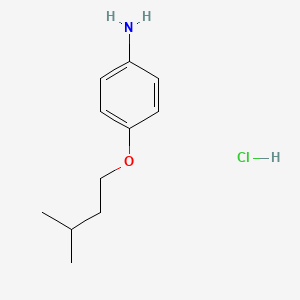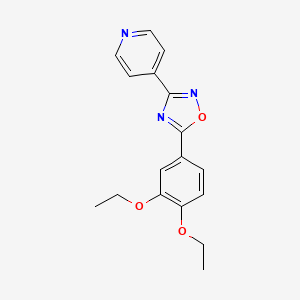
CYM5181
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYM5181 is a synthetic organic compound known for its role as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the lysophospholipid receptor family, which plays a crucial role in various physiological processes, including immune cell trafficking and vascular development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYM5181 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridine and diethoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CYM5181 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
CYM5181 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving sphingosine-1-phosphate receptors.
Biology: Investigated for its role in immune cell trafficking and vascular development.
Medicine: Explored for potential therapeutic applications in conditions like multiple sclerosis, transplant rejection, and adult respiratory distress syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
CYM5181 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 (S1P1). This binding activates the receptor, leading to downstream signaling pathways that regulate immune cell trafficking, vascular development, and other physiological processes. The compound’s efficacy is attributed to its high affinity and specificity for the S1P1 receptor .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator.
Ozanimod: An S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
CYM5181 is unique due to its high specificity for the S1P1 receptor and its ability to activate the receptor without requiring interactions with the sphingosine-1-phosphate-like headgroup. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
MMKXHTDCKLZHIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CYM5181; CYM 5181; CYM-5181. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


